molecular formula C24H24N4O4S2 B12163812 3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12163812
M. Wt: 496.6 g/mol
InChI Key: CMYIJWQZMBBYTP-UYRXBGFRSA-N
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Description

The compound 3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a pyrido[1,2-a]pyrimidinone core, and a dimethoxyphenyl group, which contribute to its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidinone ring.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.

    Construction of the Pyrido[1,2-a]pyrimidinone Core: This core is synthesized via a cyclization reaction involving a suitable precursor, such as a pyrimidine derivative, under acidic or basic conditions.

    Final Assembly: The final step involves coupling the thiazolidinone intermediate with the pyrido[1,2-a]pyrimidinone core, often using a condensation reaction facilitated by a dehydrating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring and the dimethoxyphenyl group can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones and quinones, respectively.

    Reduction: The carbonyl groups in the thiazolidinone and pyrido[1,2-a]pyrimidinone cores can be reduced to alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of sulfoxides, sulfones, and quinones.

    Reduction: Formation of alcohols and amines.

    Substitution: Introduction of various functional groups, leading to derivatives with potentially different biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme activities, protein interactions, and cellular pathways. Its structural features make it a candidate for investigating the mechanisms of various biological processes.

Medicine

In medicine, this compound has potential as a lead compound for drug development. Its diverse functional groups and structural complexity suggest it could interact with multiple biological targets, making it a candidate for treating various diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The thiazolidinone ring and pyrido[1,2-a]pyrimidinone core are likely to play crucial roles in these interactions, potentially inhibiting or modulating the activity of target proteins. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure but lacks the 9-methyl group.

    3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure but lacks the methylamino group.

Uniqueness

The presence of both the 9-methyl and methylamino groups in the compound provides unique steric and electronic properties, potentially enhancing its biological activity and specificity compared to similar compounds. These modifications may also influence the compound’s solubility, stability, and overall pharmacokinetic profile.

Properties

Molecular Formula

C24H24N4O4S2

Molecular Weight

496.6 g/mol

IUPAC Name

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[9-methyl-2-(methylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H24N4O4S2/c1-14-6-5-10-27-21(14)26-20(25-2)16(22(27)29)13-19-23(30)28(24(33)34-19)11-9-15-7-8-17(31-3)18(12-15)32-4/h5-8,10,12-13,25H,9,11H2,1-4H3/b19-13-

InChI Key

CMYIJWQZMBBYTP-UYRXBGFRSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)NC

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)NC

Origin of Product

United States

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